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Compound of Interest

Compound Name: 6-Methoxydihydrosanguinarine

Cat. No.: B162190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-
Methoxydihydrosanguinarine, a compound of interest in pharmacological research. The

guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,

outlines the experimental protocols for these analyses, and visualizes the compound's known

signaling pathways.

Spectroscopic Data
While direct access to the raw numerical ¹H NMR, ¹³C NMR, and mass spectrometry data for 6-
Methoxydihydrosanguinarine is limited in publicly available literature, the existence of this

data is confirmed in spectral databases such as SpectraBase.[1] For illustrative purposes and

as a close structural analog, the detailed spectroscopic data for the parent compound,

Dihydrosanguinarine, is presented below. The presence of a methoxy group at the C6 position

in 6-Methoxydihydrosanguinarine would primarily influence the chemical shifts of the

adjacent protons and carbons. Specifically, the proton at C6 would be absent and replaced by

the methoxy signal, and the C6 carbon signal would be shifted downfield.

¹H NMR Data of Dihydrosanguinarine
The ¹H NMR spectral data for Dihydrosanguinarine, recorded in DMSO-d6 at 500 MHz, is

summarized in Table 1.
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-11 7.79 d 8.5

H-12 7.58 d 8.6

H-4 7.55 s -

H-10 7.42 d 8.0

H-1 7.34 s -

H-9 6.97 d 7.9

OCH₂O 6.15-6.16 m -

H-6 4.15 s -

N-CH₃ 2.57 s -

Data sourced from similar alkaloid analysis.

¹³C NMR Data
The ¹³C NMR spectral data for 6-Methoxydihydrosanguinarine is available on SpectraBase,

though the specific chemical shifts are not publicly detailed.[1] For reference, the chemical

shifts of related alkaloids are typically observed in specific regions, with aromatic carbons

appearing between 100-150 ppm, the methylenedioxy carbon around 101 ppm, the N-methyl

carbon around 43 ppm, and the methylene bridge carbon (C6 in dihydrosanguinarine) around

47 ppm. The introduction of a methoxy group at C6 would significantly alter the chemical shift

of this carbon.

Mass Spectrometry Data
The mass spectrum of 6-Methoxydihydrosanguinarine is available on SpectraBase,

indicating a molecular weight of 363.37 g/mol and an exact mass of 363.110673 g/mol .[1] The

fragmentation pattern in mass spectrometry provides crucial information about the molecular

structure. A representative table of expected major fragments is provided below.
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m/z Proposed Fragment

363 [M]⁺

348 [M - CH₃]⁺

332 [M - OCH₃]⁺

304 [M - OCH₃ - CO]⁺

Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of 6-Methoxydihydrosanguinarine (typically 1-5 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice

of solvent can influence the chemical shifts of labile protons.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

¹H NMR:

Pulse sequence: A standard single-pulse experiment is typically used.

Number of scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

Relaxation delay: A delay of 1-2 seconds between scans is employed.

¹³C NMR:

Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Relaxation delay: A longer delay of 2-5 seconds is used.
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2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY

(Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and

proton-carbon correlations.

Mass Spectrometry
Sample Preparation: A dilute solution of 6-Methoxydihydrosanguinarine is prepared in a

suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, is preferred for accurate mass measurements.

Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique

for alkaloids.

Analysis Mode: The analysis is typically performed in positive ion mode.

Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the

molecular ion and obtain structural information. This is achieved through collision-induced

dissociation (CID) in the collision cell of the mass spectrometer.

Signaling Pathways and Experimental Workflows
Recent research has indicated that 6-Methoxydihydrosanguinarine may exert its biological

effects, particularly its anti-cancer properties, through the modulation of key cellular signaling

pathways.

PI3K/AKT/mTOR Signaling Pathway
6-Methoxydihydrosanguinarine has been suggested to inhibit the PI3K/AKT/mTOR pathway,

a critical regulator of cell proliferation, growth, and survival. Inhibition of this pathway can lead

to apoptosis and autophagy in cancer cells.
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Growth Factor

Receptor Tyrosine Kinase

PI3K

PIP3

 phosphorylates 

PIP2

AKT

 activates 

mTOR

 activates 

Proliferation, Survival, Growth

 promotes 

Apoptosis, Autophagy

 inhibits 

6-Methoxydihydrosanguinarine

 inhibits 

 inhibits 

 inhibits 
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ER Stress

IRE1

 activates 

TRAF2

ASK1

JNK

 phosphorylates 

Apoptosis

 promotes 

6-Methoxydihydrosanguinarine

 induces 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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